Cas no 91416-96-5 (4-Amino-5-iodopyrimidine)

4-Amino-5-iodopyrimidine is a halogenated pyrimidine derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features—an amino group at the 4-position and an iodine substituent at the 5-position—make it a versatile intermediate for nucleophilic substitution and cross-coupling reactions, such as Suzuki or Sonogashira couplings. The iodine moiety facilitates further functionalization, while the amino group enhances reactivity in condensation and cyclization reactions. This compound is particularly valuable in the development of nucleoside analogs and heterocyclic scaffolds for medicinal chemistry applications. Its high purity and stability under standard conditions ensure reliable performance in synthetic workflows.
4-Amino-5-iodopyrimidine structure
4-Amino-5-iodopyrimidine structure
商品名:4-Amino-5-iodopyrimidine
CAS番号:91416-96-5
MF:C4H4IN3
メガワット:220.999132156372
MDL:MFCD09999223
CID:61509
PubChem ID:13261510

4-Amino-5-iodopyrimidine 化学的及び物理的性質

名前と識別子

    • 4-Amino-5-iodopyrimidine
    • 5-Iodopyrimidin-4-amine
    • 4-Pyrimidinamine, 5-iodo-
    • 4-Pyrimidinamine,5-iodo
    • 5-iodanylpyrimidin-4-amine
    • 5-iodo-4-aminopyrimidine
    • 5-iodo-4-pyrimidinamine
    • 5-iodo-pyrimidin-4-yl amine
    • 5-iodopyrimidine-4-amine
    • 5-Jod-pyrimidin-4-ylamin
    • 5-iodo-pyrimidin-4-ylamine
    • HTBFTDHEWCRQPJ-UHFFFAOYSA-N
    • BCP30397
    • ST2412055
    • W9386
    • 416I965
    • A843860
    • 5-Iodopyrimidin-4-amine pound>>4-Pyrimidinamine, 5-
    • 5-Iodo-4-pyrimidinamine (ACI)
    • (5-Iodopyrimidin-4-yl)amine
    • GS-5873
    • 5-Iodopyrimidin-4-amine pound>>4-Pyrimidinamine, 5-iodo- pound>>5-iodo-4-pyrimidinamine
    • SB60552
    • DTXSID20532792
    • CS-W009207
    • 91416-96-5
    • SY112544
    • EN300-7322956
    • AKOS015152396
    • J-514398
    • SCHEMBL1312222
    • MFCD09999223
    • MDL: MFCD09999223
    • インチ: 1S/C4H4IN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8)
    • InChIKey: HTBFTDHEWCRQPJ-UHFFFAOYSA-N
    • ほほえんだ: IC1C(N)=NC=NC=1

計算された属性

  • せいみつぶんしりょう: 220.94500
  • どういたいしつりょう: 220.94499g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 77.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 51.8

じっけんとくせい

  • 密度みつど: 2.204
  • ふってん: 322.7°C at 760 mmHg
  • フラッシュポイント: 322.7 °C at 760 mmHg
  • 屈折率: 1.719
  • PSA: 51.80000
  • LogP: 1.24460

4-Amino-5-iodopyrimidine セキュリティ情報

  • 危害声明: H302-H315-H319-H332-H335
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C

4-Amino-5-iodopyrimidine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4-Amino-5-iodopyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7322956-0.25g
5-iodopyrimidin-4-amine
91416-96-5 95.0%
0.25g
$40.0 2025-03-11
Enamine
EN300-7322956-2.5g
5-iodopyrimidin-4-amine
91416-96-5 95.0%
2.5g
$140.0 2025-03-11
abcr
AB436046-250 mg
5-Iodopyrimidin-4-amine; .
91416-96-5
250mg
€113.20 2023-04-23
Chemenu
CM166815-10g
4-Amino-5-iodopyrimidine
91416-96-5 98%
10g
$832 2021-08-05
eNovation Chemicals LLC
D519734-1g
4-AMino-5-iodopyriMidine
91416-96-5 97%
1g
$810 2024-05-24
abcr
AB436046-1 g
5-Iodopyrimidin-4-amine; .
91416-96-5
1g
€227.90 2023-04-23
Ambeed
A107211-10g
5-Iodopyrimidin-4-amine
91416-96-5 98%
10g
$308.0 2025-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OR860-200mg
4-Amino-5-iodopyrimidine
91416-96-5 98%
200mg
253.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OR860-5g
4-Amino-5-iodopyrimidine
91416-96-5 98%
5g
4168CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OR860-50mg
4-Amino-5-iodopyrimidine
91416-96-5 98%
50mg
102.0CNY 2021-08-04

4-Amino-5-iodopyrimidine 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Identification of Highly Efficacious Glucocorticoid Receptor Agonists with a Potential for Reduced Clinical Bone Side Effects
Harcken, Christian; et al, Journal of Medicinal Chemistry, 2014, 57(4), 1583-1598

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide ;  2 h, 80 °C
リファレンス
Probing the effects of pyrimidine functional group switches on acyclic fleximer analogues for antiviral activity
Yates, Mary K.; et al, Molecules, 2019, 24(17),

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Acetic acid ;  2.5 h, 80 °C
リファレンス
Synthetic routes to a series of proximal and distal 2'-deoxy fleximers
Wauchope, Orrette R.; et al, Synthesis, 2012, 44(22), 3496-3504

4-Amino-5-iodopyrimidine Raw materials

4-Amino-5-iodopyrimidine Preparation Products

4-Amino-5-iodopyrimidine 関連文献

4-Amino-5-iodopyrimidineに関する追加情報

Comprehensive Overview of 4-Amino-5-iodopyrimidine (CAS No. 91416-96-5): Properties, Applications, and Research Insights

4-Amino-5-iodopyrimidine (CAS No. 91416-96-5) is a halogenated pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile chemical properties. This compound, characterized by the presence of an amino group and an iodine atom on the pyrimidine ring, serves as a critical intermediate in the synthesis of nucleoside analogs and other bioactive molecules. Its molecular formula, C4H4IN3, and unique structural features make it a valuable building block in medicinal chemistry.

In recent years, the demand for 4-Amino-5-iodopyrimidine has surged, driven by its role in developing antiviral and anticancer agents. Researchers are particularly interested in its potential to modulate enzyme activity and inhibit viral replication, aligning with global trends in drug discovery for emerging pathogens. The compound's iodine substituent enhances its reactivity, enabling selective cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in creating complex molecular architectures.

From an industrial perspective, CAS No. 91416-96-5 is synthesized through controlled halogenation and amination processes, ensuring high purity for laboratory and commercial use. Its stability under ambient conditions and solubility in polar solvents like DMSO and ethanol further broaden its applicability. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to validate its structural integrity, meeting stringent regulatory standards for research-grade chemicals.

The growing interest in 4-Amino-5-iodopyrimidine is also reflected in its frequent appearance in patent literature, particularly in formulations targeting nucleotide metabolism disorders. For instance, its incorporation into prodrug designs has shown promise in enhancing bioavailability—a key focus area for modern therapeutics. Additionally, the compound's compatibility with green chemistry principles, such as catalyst recycling and solvent minimization, positions it favorably in sustainable manufacturing initiatives.

Beyond pharmaceuticals, 4-Amino-5-iodopyrimidine finds niche applications in material science, where its electronic properties are exploited for designing organic semiconductors. This interdisciplinary relevance underscores its importance in both academic and industrial settings. As synthetic methodologies advance, the scalability of this compound continues to improve, addressing cost and accessibility challenges for researchers worldwide.

For those seeking detailed protocols or safety data sheets (SDS) for CAS No. 91416-96-5, reputable suppliers often provide comprehensive documentation, including handling precautions and storage recommendations. The compound's classification under non-hazardous categories (when handled appropriately) further facilitates its adoption across diverse laboratories. Future research directions may explore its utility in CRISPR-based gene editing or as a fluorescent probe, leveraging its inherent chemical tunability.

In summary, 4-Amino-5-iodopyrimidine (CAS No. 91416-96-5) exemplifies the convergence of synthetic chemistry and biomedical innovation. Its multifaceted applications—from drug development to advanced materials—highlight its enduring relevance in scientific progress. As exploration of pyrimidine derivatives expands, this compound will likely remain a cornerstone in cutting-edge research endeavors.

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